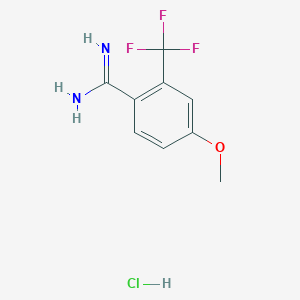

4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride

Descripción

4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride (CAS 1408058-12-7) is a benzamidine derivative with the molecular formula C₉H₉N₂OF₃·HCl and a molecular weight of 254.64 g/mol . It features a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring, distinguishing it from simpler benzamidine analogs. This compound is primarily used as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules. It is produced by Wuhan Xinxinjiali Bio-Technology, a Chinese firm specializing in fine chemicals and pharmaceutical intermediates .

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O.ClH/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12;/h2-4H,1H3,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKANNUUIQNCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408058-12-7 | |

| Record name | Benzenecarboximidamide, 4-methoxy-2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

General Synthesis of Benzamidine Derivatives

Benzamidine derivatives are often synthesized through the conversion of benzonitriles to benzamidoximes, followed by reduction to form the corresponding benzamidines. This process can be adapted for compounds with specific substituents like methoxy and trifluoromethyl groups.

- Starting Material : The synthesis could begin with a compound like 4-methoxy-2-(trifluoromethyl)benzaldehyde or a related nitrile.

- Formation of Intermediate : Conversion to a nitrile or amidoxime intermediate using appropriate reagents.

- Reduction : Reduction of the intermediate to form the benzamidine structure.

The introduction of the methoxy and trifluoromethyl groups can be achieved through nucleophilic substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I).

Hydrochloride Salt Formation

The final step involves converting the benzamidine base into its hydrochloride salt. This is typically achieved by reacting the base with hydrochloric acid in a suitable solvent.

Stock Solution Preparation

For laboratory use, stock solutions of this compound can be prepared by dissolving the compound in an appropriate solvent. The volume of solvent needed to achieve a specific concentration can be calculated based on the molecular weight of the compound.

| Concentration (mM) | Volume of Solvent (mL) for 1 mg, 5 mg, 10 mg of Compound |

|---|---|

| 1 mM | 3.9271 mL, 19.6356 mL, 39.2711 mL |

| 5 mM | 0.7854 mL, 3.9271 mL, 7.8542 mL |

| 10 mM | 0.3927 mL, 1.9636 mL, 3.9271 mL |

Table 1: Stock Solution Preparation Volumes

In Vivo Formulation

For in vivo studies, the compound may need to be formulated in a biocompatible solvent system. A common approach involves dissolving the compound in DMSO, followed by dilution with other solvents like PEG300 and Tween 80, and finally with water to achieve a clear solution.

- DMSO Master Liquid : Dissolve the compound in DMSO to create a concentrated master liquid.

- PEG300 and Tween 80 Addition : Gradually add PEG300 and Tween 80 to the DMSO solution while mixing.

- Water Addition : Finally, add water to achieve the desired concentration and clarity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Biochemical Research

4-Methoxy-2-(trifluoromethyl)benzamidine hydrochloride is primarily utilized as a protease inhibitor , specifically targeting trypsin-like serine proteases. Its mechanism involves binding to the active site of these enzymes, thereby inhibiting their ability to cleave protein substrates. This property is crucial for studying various biological processes, including:

- Enzyme Mechanisms : Understanding how proteases function in cellular processes such as protein digestion and cell signaling.

- Pathological Studies : Investigating diseases linked to abnormal protease activity, such as cancer and inflammatory conditions.

Pharmaceutical Development

The compound has been explored as a potential lead in drug development aimed at:

- Cancer Therapy : Its ability to modulate protease activity makes it a candidate for therapeutic strategies against cancer cell proliferation.

- Antiviral Research : Studies have indicated that it may inhibit viral entry mechanisms that rely on proteolytic processing, such as those seen in certain viral infections (e.g., Dengue virus) .

Agricultural Chemistry

Given its biological activity, this compound is also being investigated for applications in the development of agrochemicals. Its properties could be leveraged to create effective pest control agents that target specific biochemical pathways in pests.

Synthetic Routes

The synthesis of this compound typically involves:

-

Formation of Benzamidine :

- Starting with 4-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂).

- Reacting the acid chloride with trifluoromethylamine to yield the benzamidine derivative.

-

Hydrochloride Formation :

- The final step involves treating the benzamidine with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production

Industrial synthesis follows similar principles but is optimized for higher yields and purity through controlled reaction conditions and high-purity reagents .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride involves its interaction with specific molecular targets. The benzamidine moiety is known to inhibit serine proteases by binding to the active site of the enzyme. This inhibition can affect various biological pathways, making it useful in the study of enzyme function and inhibition.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride and its analogs:

Key Observations:

Synthesis: 4-(Trifluoromethyl)benzamidine HCl is synthesized via a methanol-based reaction of 4-(trifluoromethyl)benzonitrile with sodium methoxide and ammonium chloride, achieving a 72% yield . Similar methods may apply to the target compound, though specific details are unavailable.

Thermal Stability :

- The melting point of 4-(Trifluoromethyl)benzamidine HCl (167°C) suggests higher thermal stability compared to unsubstituted benzamidine derivatives, likely due to the strong electron-withdrawing -CF₃ group .

Regulatory Status

- 4-(Trifluoromethyl)benzamidine HCl is listed in TSCA (Toxic Substances Control Act) inventories , while Benzamidine HCl hydrate is regulated under multiple frameworks (EINECS, DSL, etc.) .

Actividad Biológica

4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride is a chemical compound notable for its unique structural features, including a methoxy group, a trifluoromethyl group, and a benzamidine moiety. These characteristics confer distinct biological activities and make it a valuable compound in various fields of research, particularly in biochemistry and pharmacology.

- Molecular Formula : C9H10ClF3N2O

- Molecular Weight : 236.64 g/mol

- Chemical Structure : The compound features a benzamidine structure, which is known for its ability to inhibit serine proteases by binding to their active sites.

The primary mechanism of action for this compound involves its interaction with serine proteases. The benzamidine moiety effectively mimics the substrate of these enzymes, leading to competitive inhibition. This inhibition can significantly affect various biological pathways, making it instrumental in studying enzyme function and inhibition mechanisms .

Enzyme Inhibition

This compound has been shown to inhibit several serine proteases, which play critical roles in numerous physiological processes. For instance, studies indicate that this compound can inhibit trypsin and thrombin, which are vital in blood coagulation and digestion.

Antimicrobial Activity

Research indicates potential antimicrobial properties of this compound. In vitro studies have demonstrated that it exhibits activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, indicating its potential application in treating inflammatory diseases.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited human thrombin with an IC50 value in the low micromolar range. This study highlighted the compound's potential as a therapeutic agent for conditions requiring thrombin inhibition .

Antimicrobial Evaluation

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| Thrombin Inhibition | 5.2 | Thrombin |

| Trypsin Inhibition | 6.8 | Trypsin |

| Antibacterial Activity (E. coli) | 12.0 | E. coli |

| Antibacterial Activity (S. aureus) | 15.0 | S. aureus |

Research Applications

The versatility of this compound extends to various research applications:

- Biochemical Research : Used as a tool to study enzyme mechanisms and interactions.

- Pharmaceutical Development : Investigated as a lead compound for developing new drugs targeting serine proteases.

- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.

Q & A

Q. How to troubleshoot low yields in amidine hydrochloride salt formation?

- Methodology : Ensure stoichiometric HCl (gas or 4M in dioxane) during salt formation. Monitor pH (target: 2–3) and precipitate the salt in cold diethyl ether. If yields remain low, switch to alternative counterions (e.g., tosylate) for improved crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.